molecular formula C10H11NO B8797721 2-Hydroxy-4-phenylbutanenitrile CAS No. 53279-92-8

2-Hydroxy-4-phenylbutanenitrile

Cat. No.: B8797721
CAS No.: 53279-92-8
M. Wt: 161.20 g/mol
InChI Key: CUJUQPVHWIDESZ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-phenylbutanenitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

53279-92-8

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-hydroxy-4-phenylbutanenitrile

InChI

InChI=1S/C10H11NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-7H2

InChI Key

CUJUQPVHWIDESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C#N)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

α-Cyano-3-phenylpropyl alcohol wad hydrolyzed in concentrated hydrochloric acid (0.5 ml) at room temperature for 3 days with stirring to convert it to 1-hydroxy-4-phenyl butyric acid which was isolated by crystallization from benzene. [α]D20 =7.02° (ethanol, c=0.968).
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1-hydroxy-4-phenyl butyric acid
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Synthesis routes and methods II

Procedure details

2-Hydroxy-4-phenylbutanenitrile is prepared from 3-phenylpropionaldehyde according to the protocol described for 2-Hydroxy-4-methylpentanenitrile; (11.14 g, 83.2 mmol) 3-phenylpropionaldehyde, NaHSO3 (17.7 ml of solution at 37%, 83 mmol), (4.08 g, 83.2 mmol) of NaCN in H2O (18 ml). The product, a yellow oil, is used with no other purification (12.4 g, 93%); 1H NMR (100 MHz, CDCl3) δ: 2.02-2.25 (m, 2H), 2.76-2.91 (m, 2H), 3.98 (s, 1H), 4.39 (t, J=8 Hz, 1H), 7.26 (d, J=3 Hz, 5H); 13C NMR (25 MHz, CDCl3) δ: 30.49, 36.37, 59.92, 120.04, 126.28, 128.28, 128.49, 139.60. Analysis calculated for C10H11NO: C, 74.51; H, 6.88; N, 8.69. Experimental: C, 74.38; H, 6.97; N, 8.42.
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11.14 g
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17.7 mL
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Synthesis routes and methods III

Procedure details

In a 300 ml flask, 134 g of 3-phenylpropanal and 1.4 g of 10% aqueous sodium acetate solution were placed, to which 27 g of hydrocyanic acid was added in dropwise maintaining the reaction temperature at 20° to 25° C., thereafter the reaction mixture was kept standing for 30 min.
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27 g
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Synthesis routes and methods IV

Procedure details

3-Phenylpropionaldehyde (0.40 mole) was added dropwise to a solution of sodium bisulfite (0.80 mole) in 240 mL water and 50 mL 95% ethanol at room temperature over a 30 min period. A solution of sodium cyanide (0.40 mole) in 60 mL water was added dropwise to the stirred white suspension over a 20 min period at room temperature. After continuing stirring for an additional 2 hrs, the reaction mixture was extracted with ether (4×250 mL). The extracts were combined, dried (MgSO4) and concentrated in vacuo to give 30.4 g (47%) of 2-hydroxy-4-phenylbutyronitrile as a viscous pale yellow oil.
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